molecular formula C15H15N3O4 B13643334 5-[(benzyloxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylic acid

5-[(benzyloxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylic acid

Cat. No.: B13643334
M. Wt: 301.30 g/mol
InChI Key: YRGZQBMVNFTTHS-UHFFFAOYSA-N
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Description

5-[(benzyloxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylic acid is a complex organic compound with a unique structure that includes both imidazo and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(benzyloxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the imidazo[4,5-c]pyridine core followed by the introduction of the benzyloxycarbonyl and carboxylic acid groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-[(benzyloxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-[(benzyloxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 5-[(benzyloxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole-5-carboxylic acid:

    Pinacol boronic esters: These compounds share some functional group similarities but differ in their overall structure and reactivity.

Uniqueness

5-[(benzyloxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylic acid is unique due to its specific combination of imidazo and pyridine rings, along with the benzyloxycarbonyl and carboxylic acid groups. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

5-phenylmethoxycarbonyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-7-carboxylic acid

InChI

InChI=1S/C15H15N3O4/c19-14(20)11-6-18(7-12-13(11)17-9-16-12)15(21)22-8-10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,16,17)(H,19,20)

InChI Key

YRGZQBMVNFTTHS-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(CN1C(=O)OCC3=CC=CC=C3)NC=N2)C(=O)O

Origin of Product

United States

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